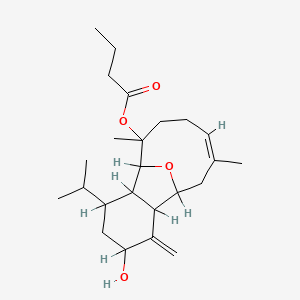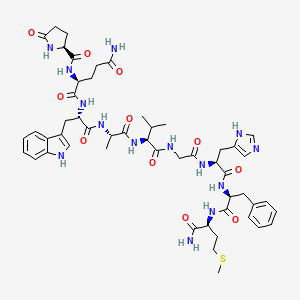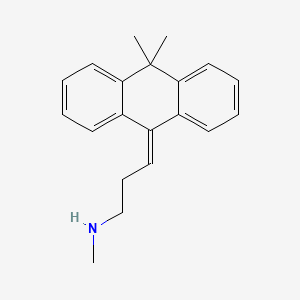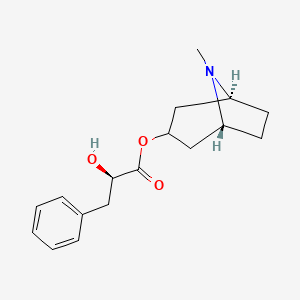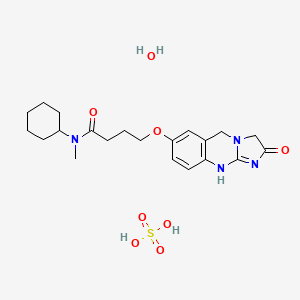![molecular formula C27H33ClN2O4 B1674962 2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol CAS No. 342777-54-2](/img/structure/B1674962.png)
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol
Vue d'ensemble
Description
LM22B-10 is an activator of neurotrophic tyrosine kinase receptor 2 (TrkB) and -3 (TrkC). It is selective for TrkB and TrkC over TrkA in NIH3T3 cells but does inhibit the serotonin (5-HT) receptor subtype 5-HT5A and the dopamine transporter by greater than 50% in a panel of 57 G protein-coupled peptide and nonpeptide receptors at 10 µM. LM22B-10 increases survival, neurite length, and dendritic spine density of primary mouse embryonic hippocampal neurons when used at a concentration of 1 µM. LM22B-10 (50 mg/kg i.p. in combination with an intranasal dose of 5 mg/kg per day) also increases hippocampal neuron dendritic spine density in aged mice.
LM22B-10 is a TrkB and TrkC agonist. LM22B-10 exhibits neurotrophic activity (EC50 = 200-300 nM). LM22B-10 improves survival and increases neurite outgrowth in hippocampal cells in vitro. LM22B-10 increased cell survival and strongly accelerated neurite outgrowth, superseding the effects of brain-derived neurotrophic factor (BDNF), NT-3 or the two combined.
Applications De Recherche Scientifique
Kinetics and Mechanisms in Organic Reactions
Research involving the kinetics and mechanisms of reactions with anilines and derivatives in aqueous ethanol provides insights into the behavior of complex organic molecules under specific conditions. Studies such as the kinetics and mechanism of anilinolysis of aryl 4-nitrophenyl carbonates in aqueous ethanol reveal the intricate balance of forces and the stepwise mechanisms that govern the reactivity of such compounds, shedding light on their potential for synthetic applications (Castro, Acevedo, & Santos, 2011).
Biocatalysis and Enzymatic Synthesis
The discovery and application of enzymes, such as those derived from Burkholderia cenocepacia, for the bioreduction of complex organic molecules, demonstrate the compound's relevance in the production of chiral intermediates. This is particularly important for the synthesis of pharmaceuticals, showcasing the compound's potential role in enhancing stereoselectivity and efficiency in drug synthesis processes (Yu, Li, Lu, & Zheng, 2018).
Novel Synthesis Pathways
The development of new synthetic pathways for indoles and other heterocyclic compounds, as illustrated by the conversion of related aminophenols and ethanolamines under specific conditions, highlights the potential of the compound in facilitating the synthesis of complex organic structures. This area of research offers valuable methodologies for the synthesis of compounds with significant biological and pharmacological properties (Tanaka, Yasuo, Aizawa, & Torii, 1989).
Antimicrobial Applications
Research on the synthesis and antimicrobial activity of new compounds, including those derived from aniline and chloroaniline, underscores the scientific interest in exploring the antibacterial and antifungal potentials of complex organic molecules. Such studies contribute to the ongoing search for new antimicrobial agents capable of addressing the challenge of antibiotic resistance (Jalihal, Sharabasappa, & Kilarimath, 2009).
Polymer Science and Material Engineering
The investigation into the initiation processes from unprotected aminoalcohols for polymer synthesis indicates the relevance of such compounds in the development of new polymeric materials. This research area explores the boundaries of polymer chemistry, focusing on the synthesis of telechelic and block copolymers with potential applications in various industries, including biotechnology, materials science, and engineering (Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018).
Propriétés
IUPAC Name |
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O4/c28-24-7-1-21(2-8-24)27(22-3-9-25(10-4-22)29(13-17-31)14-18-32)23-5-11-26(12-6-23)30(15-19-33)16-20-34/h1-12,27,31-34H,13-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXQLSGBOUUVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



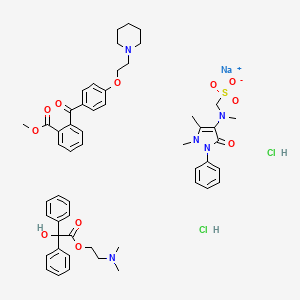
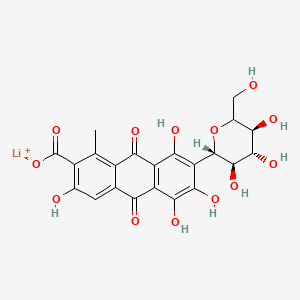
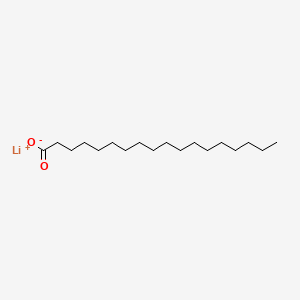
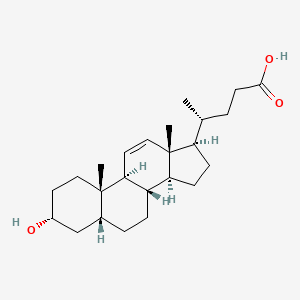
![(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1674886.png)
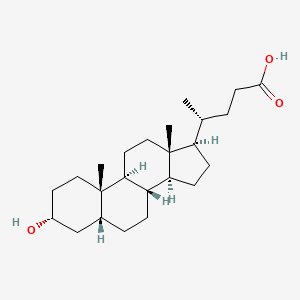
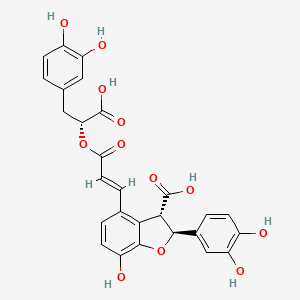
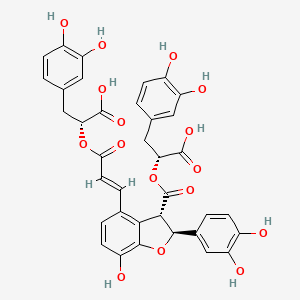
![[(E)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpent-2-enyl] 3-methylbutanoate](/img/no-structure.png)
